molecular formula C6H8BrNO B6157093 3-(2-bromoethyl)-5-methyl-1,2-oxazole CAS No. 2228773-54-2

3-(2-bromoethyl)-5-methyl-1,2-oxazole

Cat. No. B6157093
CAS RN: 2228773-54-2
M. Wt: 190
InChI Key:
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Description

3-(2-Bromoethyl)-5-methyl-1,2-oxazole, also known as BEMO, is an organic compound that belongs to the oxazole family of heterocyclic compounds. These compounds are used in a variety of applications, such as in the synthesis of drugs, organic materials, and nanomaterials. BEMO has been the subject of numerous scientific studies due to its unique properties and potential applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for BEMO.

Scientific Research Applications

3-(2-bromoethyl)-5-methyl-1,2-oxazole has been studied for its potential applications in various scientific fields. It has been used as a building block for the synthesis of organic materials and nanomaterials, such as carbon nanotubes. It has also been used to study the structure and properties of proteins and peptides, as well as the molecular mechanisms of drug action. 3-(2-bromoethyl)-5-methyl-1,2-oxazole has also been studied for its potential applications in the fields of medicine, catalysis, and biotechnology.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-5-methyl-1,2-oxazole is not yet fully understood. It is believed that 3-(2-bromoethyl)-5-methyl-1,2-oxazole binds to certain proteins, peptides, and other molecules and alters their structure and function. This binding is thought to be mediated by hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. It is also believed that 3-(2-bromoethyl)-5-methyl-1,2-oxazole may act as a catalyst in certain reactions, such as the oxidation of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-bromoethyl)-5-methyl-1,2-oxazole are not yet fully understood. However, it has been shown to have some effects on certain biochemical pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of certain transcription factors, such as NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

3-(2-bromoethyl)-5-methyl-1,2-oxazole has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using 3-(2-bromoethyl)-5-methyl-1,2-oxazole in lab experiments. It is not soluble in water, so it must be dissolved in a polar solvent such as ethyl acetate or acetonitrile. It is also toxic and should be handled with caution.

Future Directions

There are many potential future directions for 3-(2-bromoethyl)-5-methyl-1,2-oxazole research. One potential application is in the field of drug discovery, as 3-(2-bromoethyl)-5-methyl-1,2-oxazole has been shown to have some effects on certain biochemical pathways. It could also be used in materials science, as it could be used to create new organic materials and nanomaterials. 3-(2-bromoethyl)-5-methyl-1,2-oxazole could also be used to study the structure and function of proteins and peptides, as well as the molecular mechanisms of drug action. Finally, 3-(2-bromoethyl)-5-methyl-1,2-oxazole could be used in the field of catalysis, as it could be used as a catalyst in certain reactions.

Synthesis Methods

3-(2-bromoethyl)-5-methyl-1,2-oxazole is synthesized through a bromination reaction of 4-methyl-2-oxazole, which is an aromatic ring compound. The reaction is catalyzed by a brominating agent such as N-bromosuccinimide (NBS) or N-bromoacetamide (NBA). The reaction takes place in a polar solvent such as ethyl acetate or acetonitrile. The reaction is typically carried out at room temperature and is complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromoethyl)-5-methyl-1,2-oxazole involves the reaction of 2-bromoethylamine with 2-methyl-2-oxazoline in the presence of a base to form the intermediate 3-(2-bromoethyl)-2-methyl-2-oxazoline. This intermediate is then treated with a mild acid to form the final product, 3-(2-bromoethyl)-5-methyl-1,2-oxazole.", "Starting Materials": [ "2-bromoethylamine", "2-methyl-2-oxazoline", "Base (e.g. sodium hydroxide)", "Mild acid (e.g. acetic acid)" ], "Reaction": [ "Step 1: 2-bromoethylamine is added to a solution of 2-methyl-2-oxazoline in the presence of a base (e.g. sodium hydroxide). The reaction mixture is stirred at room temperature for several hours to form the intermediate 3-(2-bromoethyl)-2-methyl-2-oxazoline.", "Step 2: The intermediate 3-(2-bromoethyl)-2-methyl-2-oxazoline is then treated with a mild acid (e.g. acetic acid) to form the final product, 3-(2-bromoethyl)-5-methyl-1,2-oxazole. The reaction mixture is stirred at room temperature for several hours and the product is isolated by filtration or extraction." ] }

CAS RN

2228773-54-2

Product Name

3-(2-bromoethyl)-5-methyl-1,2-oxazole

Molecular Formula

C6H8BrNO

Molecular Weight

190

Purity

95

Origin of Product

United States

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